![molecular formula C18H17NO4S2 B281386 N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide](/img/structure/B281386.png)
N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide, commonly known as TDB, is a synthetic compound that has gained significant attention in the field of immunology. TDB is a potent agonist of the invariant natural killer T (iNKT) cells, a unique subset of T cells that play a crucial role in regulating the immune system.
作用机制
TDB activates N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide cells by binding to the CD1d molecule on antigen-presenting cells. This interaction leads to the activation of downstream signaling pathways, resulting in the production of cytokines and chemokines. TDB has been shown to induce the production of interferon-gamma (IFN-γ), interleukin-4 (IL-4), and other cytokines that regulate the immune response.
Biochemical and Physiological Effects:
TDB has been shown to have a profound impact on the immune system. TDB-induced activation of N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide cells leads to the production of cytokines and chemokines that regulate the immune response. TDB has been shown to enhance the anti-tumor activity of natural killer cells and to promote the clearance of infectious agents. TDB has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune disorders.
实验室实验的优点和局限性
One of the main advantages of TDB is its potency in activating N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide cells, making it a useful tool for studying the immune system. TDB is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of TDB is its potential toxicity, which can vary depending on the dose and route of administration. Therefore, caution should be exercised when using TDB in lab experiments.
未来方向
The potential applications of TDB in treating various diseases make it an exciting area of research. Future studies should focus on optimizing the synthesis of TDB to improve its purity and yield. Further investigation is needed to determine the optimal dose and route of administration of TDB for various diseases. Additionally, the potential toxicity of TDB should be further studied to ensure its safety for clinical use. Finally, the development of TDB analogs with improved properties could lead to the discovery of new therapeutic agents.
In conclusion, TDB is a promising compound with potent immunomodulatory properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TDB have been discussed in this paper. Further research is needed to fully understand the potential of TDB as a therapeutic agent.
合成方法
The synthesis of TDB involves a multistep process that starts with the preparation of dibenzo[b,d]furan. This is followed by the formation of a sulfonamide group using thiophene-2-sulfonyl chloride. Finally, acetylation of the amine group completes the synthesis of TDB. The purity and yield of TDB can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.
科学研究应用
TDB has been extensively studied for its immunomodulatory properties and has shown promising results in preclinical studies. TDB has been shown to activate N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide cells, leading to the production of various cytokines and chemokines that regulate the immune system. TDB has been investigated for its potential to treat various diseases such as cancer, infectious diseases, and autoimmune disorders.
属性
分子式 |
C18H17NO4S2 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-thiophen-2-ylsulfonylacetamide |
InChI |
InChI=1S/C18H17NO4S2/c1-12(20)19(25(21,22)18-7-4-10-24-18)13-8-9-17-15(11-13)14-5-2-3-6-16(14)23-17/h4,7-11H,2-3,5-6H2,1H3 |
InChI 键 |
QAKCFHDZPXRFHU-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=CS4 |
规范 SMILES |
CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)

![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)
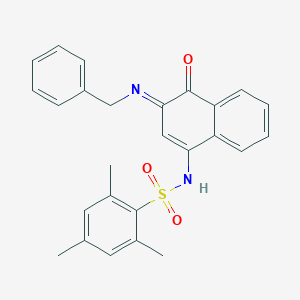
![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)
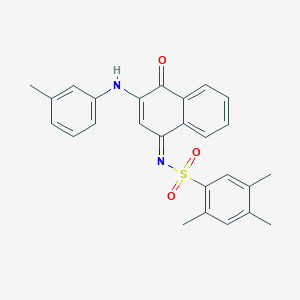
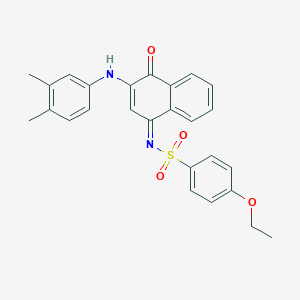
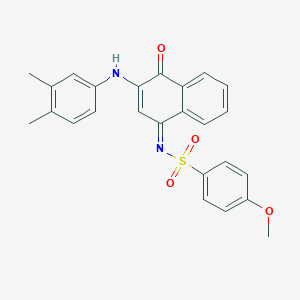

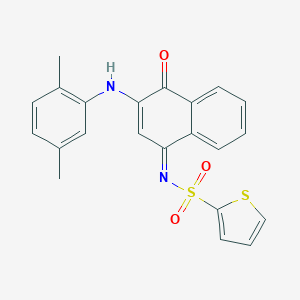

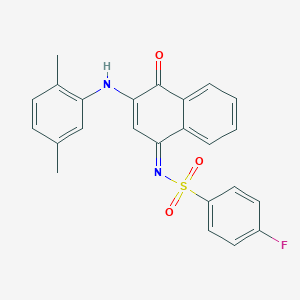
![Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281324.png)
![Methyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281326.png)